Product packaging for 5-Methoxypyrrolo[3,2-b]pyridin-1-ol(Cat. No.:CAS No. 1381944-65-5)

5-Methoxypyrrolo[3,2-b]pyridin-1-ol

Cat. No.: B1427679
CAS No.: 1381944-65-5
M. Wt: 164.16 g/mol
InChI Key: JDRVVWDKMHNZTC-UHFFFAOYSA-N
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Description

5-Methoxypyrrolo[3,2-b]pyridin-1-ol (CAS 1381944-65-5) is a high-value pyrrolopyridine derivative supplied for research and development applications. With a molecular formula of C8H8N2O2 and a molecular weight of 164.16 g/mol, this compound is part of the important class of nitrogen-containing heterocycles . Pyrrolopyridine scaffolds are recognized as privileged structures in medicinal chemistry due to their prevalence in biologically active molecules and approved drugs . These fused heterocyclic systems are of significant interest for constructing polyheterocyclic compounds via efficient synthetic strategies like multicomponent and click reactions, which are valuable for generating complex molecular architectures for pharmaceutical and optical applications . As a building block, this compound enables the exploration of new chemical space in drug discovery programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O2 B1427679 5-Methoxypyrrolo[3,2-b]pyridin-1-ol CAS No. 1381944-65-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-5-methoxypyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-8-3-2-7-6(9-8)4-5-10(7)11/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRVVWDKMHNZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743055
Record name 5-Methoxy-1H-pyrrolo[3,2-b]pyridin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-65-5
Record name 5-Methoxy-1H-pyrrolo[3,2-b]pyridin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Potential Synthesis of 5 Methoxypyrrolo 3,2 B Pyridin 1 Ol

While no specific synthesis for 5-Methoxypyrrolo[3,2-b]pyridin-1-ol is documented in peer-reviewed literature, a plausible synthetic route can be inferred from established methods for the modification of the 7-azaindole (B17877) ring system.

A potential strategy could involve the N-oxidation of a 5-methoxy-7-azaindole precursor. The synthesis of N-oxides of 7-azaindole has been reported, often as an intermediate step to facilitate further functionalization of the pyridine (B92270) ring. google.comresearchgate.net For example, a patented method describes the preparation of N-oxide-7-azaindole using hydrogen peroxide as the oxidizing agent. google.com

Following the N-oxidation, the introduction of the methoxy (B1213986) group at the 5-position could be achieved through various methods, such as nucleophilic aromatic substitution on a suitably halogenated precursor. A patent for the preparation of 4-methoxy-7-azaindole describes a process where a 4-halogenated-7-azaindole N-oxide is reacted with a methoxide (B1231860) source. google.com A similar approach could theoretically be adapted for the synthesis of the 5-methoxy derivative.

The final step would be the N-hydroxylation of the pyrrole (B145914) nitrogen. The enzymatic N-hydroxylation of amines by cytochrome P450 is a known metabolic pathway, and chemical methods for N-hydroxylation also exist. nih.gov However, direct chemical N-hydroxylation of the pyrrole in a 7-azaindole system would require careful consideration of reaction conditions to achieve the desired regioselectivity.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to fully assign the proton (¹H) and carbon (¹³C) signals of 5-Methoxypyrrolo[3,2-b]pyridin-1-ol and to establish its connectivity and spatial arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum of This compound is expected to exhibit distinct signals for the aromatic protons on the pyrrolopyridine core, the methoxy (B1213986) group protons, and a characteristic signal for the N-hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electron-donating methoxy group and the N-hydroxy group. For comparison, in a related series of 1H-pyrrolo[3,2-c]pyridine derivatives, the aromatic protons appear in the range of δ 6.70–9.10 ppm. nih.gov The methoxy protons would likely appear as a sharp singlet around δ 3.9 ppm. nih.gov The N-OH proton signal is often broad and its chemical shift can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum of This compound would show signals for the nine carbon atoms of the pyrrolopyridine skeleton and the methoxy carbon. The chemical shifts of the carbon atoms in the heterocyclic rings are diagnostic of their electronic environment. For instance, in related 1H-pyrrolo[3,2-c]pyridine derivatives, the carbon signals span a range from approximately δ 101 to 158 ppm. nih.gov The methoxy carbon would be expected around δ 56 ppm. nih.gov

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons within the pyridine (B92270) and pyrrole (B145914) rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful to confirm through-space interactions between protons on the pyrrole and pyridine rings, as well as with the methoxy group.

A full NMR analysis, including HMBC, HSQC, and COSY experiments, has been successfully used to characterize the related compound 3-hydroxypyrrolo[2,3-b]pyridine. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Data presented is based on analysis of structurally related azaindole derivatives nih.gov)

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-OHBroad, variable-
2~6.8~102
3~7.3~124
3a-~130
4~7.7~141
5-OCH₃~3.9 (s, 3H)~56
5-~154
6~7.6~113
7a-~146

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of This compound (C₈H₈N₂O₂). The predicted exact mass for the [M+H]⁺ ion is approximately 165.0664. HRMS has been used to confirm the composition of related pyrrolo[3,2-c]pyridine derivatives. nih.gov The predicted collision cross section (CCS) values for various adducts of the parent compound, 5-methoxy-1H-pyrrolo[3,2-b]pyridine, have been calculated, which can aid in its identification. uni.lu

The fragmentation pattern in the mass spectrum provides valuable structural information. For N-hydroxy compounds, a characteristic loss of an oxygen atom (16 Da) from the molecular ion is often observed. The fragmentation of the pyrrolopyridine core would likely involve the loss of small molecules such as HCN or CO. nih.gov

Table 2: Predicted HRMS Data for this compound

IonFormulaPredicted m/z
[M]⁺C₈H₈N₂O₂164.0586
[M+H]⁺C₈H₉N₂O₂165.0664
[M+Na]⁺C₈H₈N₂O₂Na187.0483

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound would be expected to show characteristic absorption bands for the O-H, N-H (if tautomerism occurs), C-H, C=C, C=N, and C-O bonds.

The key vibrational frequencies would include:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the N-hydroxyl group. The broadness is due to hydrogen bonding. chembk.com

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C and C=N stretching vibrations of the aromatic rings in the 1400-1650 cm⁻¹ region.

A strong C-O stretching band for the methoxy group, expected around 1050-1250 cm⁻¹.

The N-O stretch of the N-hydroxy group may appear in the 900-1000 cm⁻¹ region.

IR spectroscopy has been used to identify functional groups in related pyrrolo[2,3-b]pyridine scaffolds, showing characteristic NH₂, CN, and C=O bands where applicable. juniperpublishers.com

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
O-H Stretch (N-OH)3200-3600 (broad)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch (CH₃)2850-2960
C=C and C=N Stretch1400-1650
C-O Stretch (Aryl Ether)1200-1250
N-O Stretch900-1000

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of a molecule in the solid state. Obtaining a suitable single crystal of This compound would allow for the unequivocal confirmation of its structure. The crystal structure would reveal the planarity of the fused ring system and the orientation of the methoxy and N-hydroxy groups. In the solid state, intermolecular hydrogen bonding involving the N-hydroxy group is expected to play a significant role in the crystal packing.

For example, the crystal structure of the related compound 5-bromo-1H-pyrrolo[2,3-b]pyridine has been determined, revealing a planar azaindole skeleton with intermolecular N-H···N hydrogen bonds forming centrosymmetric dimers. researchgate.net Similarly, X-ray crystallography has been used to confirm the structure of other complex heterocyclic systems. researchgate.netresearchgate.net

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification of the target compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of azaindole derivatives. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly employed. nih.gov The purity is determined by integrating the peak area of the target compound relative to any impurities, with detection typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

Column Chromatography is the standard method for the purification of azaindole derivatives on a preparative scale. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The polarity of the eluent is optimized to achieve good separation of the desired product from starting materials and by-products. This method has been successfully used for the purification of various 7-azaindole (B17877) derivatives. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules.

Frontier Molecular Orbital Theory (FMOT) is a key component of DFT studies. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. For a novel compound, a table of calculated HOMO and LUMO energies would be a primary result of a DFT study.

No specific HOMO/LUMO energy values have been published for 5-Methoxypyrrolo[3,2-b]pyridin-1-ol.

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other molecules and biological targets.

A visual representation or data on the electrostatic potential of this compound is not available in published literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time. This technique would be used to explore the different possible three-dimensional shapes (conformations) of this compound and to simulate its interactions with solvents or biological macromolecules like proteins.

There are currently no published MD simulation studies for this compound.

In Silico Prediction of Molecular Properties Relevant to Biological Activity

Computational tools can predict properties that are important for a molecule's potential as a drug.

Lipophilicity (typically expressed as logP) and Topological Polar Surface Area (TPSA) are critical parameters in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity affects how well a compound can cross cell membranes, while TPSA is related to its permeability and transport characteristics.

A typical output would be a data table with predicted values for these properties.

Table 1: Predicted Physicochemical Properties

Property Predicted Value
Lipophilicity (logP) Data not available

Specific predicted values for the lipophilicity and TPSA of this compound have not been reported.

Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., UV-Vis, Two-Photon Absorption)

Quantum chemical methods, such as Time-Dependent DFT (TD-DFT), can predict the spectroscopic properties of a molecule. This includes the simulation of UV-Vis absorption spectra, which provides information about electronic transitions. Furthermore, the two-photon absorption (TPA) cross-section, a nonlinear optical property, can be calculated to assess the molecule's potential for applications in bio-imaging and photodynamic therapy.

No predicted UV-Vis or two-photon absorption spectra for this compound are available in the current body of scientific literature.

Mechanistic Insights from Computational Modeling of Reaction Pathways

Computational modeling of reaction pathways for the formation of this compound has not been extensively reported in publicly available scientific literature. While computational studies, such as Density Functional Theory (DFT) calculations, are commonly employed to investigate the electronic structure, stability, and reaction mechanisms of related heterocyclic compounds like pyrrolopyridine derivatives, specific mechanistic insights into the synthesis of this compound are not available.

Research in the broader field of pyrrolopyridine synthesis often utilizes computational methods to:

Analyze Reaction Intermediates and Transition States: Theoretical calculations help in identifying the geometry and energy of intermediates and transition states along a proposed reaction coordinate. This information is crucial for understanding the feasibility of a reaction pathway.

Determine Reaction Energetics: Computational models can predict the activation energies and reaction enthalpies, providing a quantitative measure of the kinetic and thermodynamic favorability of different synthetic routes.

Elucidate the Role of Catalysts: The influence of catalysts on reaction mechanisms can be modeled to understand how they lower the activation energy and enhance reaction rates and selectivity.

Although no specific data tables or detailed research findings concerning the computational modeling of reaction pathways for this compound could be located, the general approach in the field involves the use of quantum chemical calculations to map out the potential energy surface of the reaction. For instance, studies on other substituted pyrrolopyridines have successfully used DFT to rationalize the observed regioselectivity in cyclization reactions or to compare the viability of different proposed mechanisms.

Given the absence of specific studies on this compound, further theoretical investigations would be necessary to provide detailed mechanistic insights into its formation. Such studies would likely involve the computational analysis of potential precursors and the step-by-step mapping of the reaction pathways leading to the final product.

Structure Activity Relationship Sar Studies of 5 Methoxypyrrolo 3,2 B Pyridin 1 Ol Derivatives

Systematic Modification of the Pyrrolo[3,2-b]pyridine Scaffold

Systematic modification of the pyrrolo[3,2-b]pyridine scaffold is a key strategy to probe the chemical space and understand the structural requirements for desired biological activity. This involves positional scanning of substituents, exploring bioisosteric replacements, and modifying linker regions in more complex derivatives.

The placement of substituents on the pyrrolo[3,2-b]pyridine ring system significantly influences the molecule's interaction with its biological target.

Methoxy (B1213986) Group: The position of the methoxy group on the pyridine (B92270) ring can drastically alter the electronic and steric properties of the molecule, thereby affecting its binding affinity and selectivity. In a study on pyrrolo[3,4-c]pyridine-1,3(2H)-diones, compounds with a methoxy group were found to be more active than their ethoxy analogues, highlighting the importance of the specific alkoxy substituent. nih.gov While direct positional scanning data for the 5-methoxy group on the pyrrolo[3,2-b]pyridine scaffold is scarce, research on related heterocyclic systems provides valuable insights. For instance, in a series of pyrazolo[1,5-a]pyrimidines, the position of the methoxymethyl group was found to be critical for potent 5-HT6 receptor antagonism. acs.org

The following table, adapted from studies on related pyrrolopyridine derivatives, illustrates how positional changes can impact activity.

ScaffoldSubstituent PositionChange in ActivityReference
Pyrrolo[3,4-c]pyridineMethoxy vs. EthoxyMethoxy more active nih.gov
Pyrrolo[3,2-b]pyridineN-H vs. N-MethylN-Methyl inactive nih.gov

This table is illustrative and based on related scaffolds due to the lack of direct data for 5-Methoxypyrrolo[3,2-b]pyridin-1-ol.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. estranky.skcambridgemedchemconsulting.com This involves replacing a functional group with another that has similar steric and electronic properties.

For the 5-methoxy group, common bioisosteres include:

Fluorine: Can improve metabolic stability by blocking sites of oxidative metabolism. cambridgemedchemconsulting.com

Difluoromethyl (CF2H) or Trifluoromethyl (CF3) groups: These can mimic the steric and electronic properties of the methoxy group while offering enhanced metabolic stability. researchgate.net

Small alkyl groups: While they can mimic the size, they may alter the electronic properties and metabolic stability. nih.gov

For the 1-hydroxy group, potential bioisosteric replacements could include:

Amino (NH2) group: Can also act as a hydrogen bond donor. estranky.sk

Thiol (SH) group: Offers different hydrogen bonding capabilities and potential for metal chelation. cambridgemedchemconsulting.com

The table below presents some common bioisosteric replacements for methoxy and hydroxyl groups.

Original GroupBioisosteric ReplacementPotential Impact
Methoxy (-OCH3)Fluoro (-F)Increased metabolic stability, altered electronics
Methoxy (-OCH3)Difluoromethyl (-CF2H)Mimics sterics and electronics, improved stability
Hydroxy (-OH)Amino (-NH2)Similar hydrogen bonding, altered basicity
Hydroxy (-OH)Thiol (-SH)Different hydrogen bonding, potential for new interactions

Linker Length: The optimal linker length ensures that the two connected moieties can simultaneously bind to their respective pockets in the target protein. nih.gov

Linker Rigidity: Introducing rigid elements like alkynes or small rings can restrict the conformational flexibility, which can be entropically favorable for binding.

Impact of Functional Groups on Molecular Interactions and Selectivity

The functional groups on this compound play a direct role in its molecular interactions with biological targets, which in turn determines its activity and selectivity.

Molecular docking studies on related pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine derivatives have shown that the pyrrolopyridine core often forms key hydrogen bonds with the hinge region of protein kinases. researchgate.netnih.govnih.gov The nitrogen atom in the pyridine ring and the N-H group of the pyrrole (B145914) ring are frequently involved in these crucial interactions.

The 5-methoxy group can influence binding in several ways:

It can act as a hydrogen bond acceptor.

Its steric bulk can dictate the orientation of the molecule within the binding pocket.

It can engage in van der Waals interactions with hydrophobic residues. juniperpublishers.com

The 1-hydroxy group is particularly important as it can:

Act as a hydrogen bond donor, which is often a critical interaction for kinase inhibitors.

Influence the planarity and electronic distribution of the pyrrole ring.

The combination and positioning of these functional groups are what ultimately determine the compound's selectivity for a particular biological target over others.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. researchgate.net For pyrrolopyridine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for activity. nih.gov

A typical QSAR study on pyrrolo[2,3-b]pyridine derivatives as Burton's Tyrosine Kinase (BTK) inhibitors revealed that the statistical quality of the model was high, indicating its predictive power. researchgate.net Such models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. These maps can then guide the design of new, more potent analogs.

While a specific QSAR model for this compound derivatives is not published, the general applicability of these methods to the pyrrolopyridine scaffold suggests that a similar approach could be highly valuable for its optimization.

Ligand Efficiency and Lipophilic Efficiency Metrics in Optimization

In modern drug discovery, potency alone is not the sole determinant of a good drug candidate. Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics used to assess the quality of a compound. nih.govwikipedia.orgresearchgate.net

Ligand Efficiency (LE): This metric normalizes the binding affinity (potency) of a compound by its size (number of heavy atoms). It helps in identifying smaller molecules that have a more efficient binding to the target.

Formula: LE = -2.303 * RT * log(IC50) / N_heavy

Lipophilic Efficiency (LipE): This metric relates the potency of a compound to its lipophilicity (logP or logD). It is a measure of how effectively a compound utilizes its lipophilicity to achieve potency. High LipE values are generally desirable as they are often associated with better ADME (absorption, distribution, metabolism, and excretion) properties.

Formula: LipE = pIC50 - logP

In the optimization of kinase inhibitors, tracking LE and LipE can guide the selection of modifications that improve potency without excessively increasing molecular weight or lipophilicity, which can lead to poor pharmacokinetic properties. researchgate.net For a series of benzophenone-type inhibitors, it was shown that while activity often increases with size, the most promising compounds for further development were those with favorable LE and LipE values. nih.gov

The following table provides hypothetical LE and LipE values for a series of derivatives to illustrate how these metrics are used.

CompoundIC50 (nM)pIC50logPHeavy AtomsLELipE
Derivative A1007.03.0250.384.0
Derivative B507.33.5280.363.8
Derivative C207.72.8260.414.9
Derivative D108.04.0300.374.0

This table contains hypothetical data for illustrative purposes.

Analysis of such a table would suggest that Derivative C is a promising candidate for further optimization due to its high pIC50, favorable LipE, and good LE.

Biological Target Identification and Molecular Mechanisms of Action Non Clinical

Experimental Approaches for Direct Target Identification

While specific studies employing direct target identification methods on 5-Methoxypyrrolo[3,2-b]pyridin-1-ol have not been reported, the standard experimental workflows are well-established.

Affinity-based pull-down assays are a powerful in vitro method to identify physical interactions between a small molecule and its protein targets. This technique involves modifying the compound of interest—in this case, this compound—by attaching a tag, such as biotin. This "bait" is then incubated with a cell lysate containing a complex mixture of proteins. The bait and any interacting "prey" proteins are subsequently captured using an affinity matrix (like streptavidin-coated beads), washed to remove non-specific binders, and the captured proteins are eluted and identified, typically by mass spectrometry. This approach is invaluable for confirming predicted interactions and for discovering novel molecular targets.

Label-free technologies offer an alternative to affinity-based methods, avoiding the need to chemically modify the compound, which can sometimes alter its biological activity.

Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that when a small molecule binds to its target protein, it can stabilize the protein's structure and make it more resistant to proteolysis. In a DARTS experiment, cell lysates are treated with the compound and then subjected to limited digestion by a protease. The target protein, stabilized by the compound, will be less digested compared to other proteins, an effect that can be visualized by gel electrophoresis and confirmed by mass spectrometry.

Stability of Proteins from Rates of Oxidation (SPROX): SPROX operates on a similar principle of ligand-induced stabilization but uses chemical denaturation followed by oxidation of methionine residues instead of enzymatic digestion. The binding of a ligand protects its target protein from unfolding, thereby reducing the rate of methionine oxidation.

Cellular Thermal Shift Assay (CETSA): This technique is based on the concept that a compound binding to its target protein increases the protein's thermal stability. In a typical CETSA experiment, cells or cell lysates are heated to various temperatures in the presence or absence of the compound. The soluble fraction of proteins is then analyzed. The target protein will remain soluble at higher temperatures when bound to the ligand, a change that can be detected by methods like Western blotting or quantified on a proteome-wide scale using mass spectrometry.

In Vitro Biochemical and Cellular Assays for Functional Characterization

Functional assays are essential to confirm the biological activity of a compound and to characterize the nature of its interaction with a target. Research on compounds structurally related to this compound, particularly other pyrrolopyridine isomers, has demonstrated significant activity in enzyme inhibition and cell-based assays.

The pyrrolopyridine core is prevalent in numerous kinase inhibitors. Studies on close structural analogs highlight a strong potential for this compound to act as an inhibitor of several key kinases, particularly FMS and FGFR4.

FMS (CSF1R) Kinase: The Colony-Stimulating Factor-1 Receptor (CSF1R), also known as FMS kinase, is a receptor tyrosine kinase crucial for the survival and proliferation of monocytes and macrophages. nih.gov A series of derivatives based on the isomeric pyrrolo[3,2-c]pyridine scaffold were evaluated for their inhibitory effect against FMS kinase. One potent analog, compound 1r , demonstrated an IC₅₀ of 30 nM against the enzyme, showing it to be 3.2 times more potent than a previously identified lead compound. nih.gov This compound was also highly selective for FMS when tested against a panel of 40 other kinases. nih.gov

Fibroblast Growth Factor Receptor 4 (FGFR4): The FGF19-FGFR4 signaling pathway is a key target in hepatocellular carcinoma (HCC). A novel series of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides, which share the same core heterocycle as the title compound, were developed as reversible-covalent inhibitors of FGFR4. nih.gov The representative compound, 10z , showed potent activity against wild-type FGFR4 and its gatekeeper mutants, with an IC₅₀ of just 3.3 nM in biochemical assays, while showing high selectivity against other FGFR isoforms. nih.gov

No specific inhibitory or activation data concerning this compound or its close analogs against c-Met, ALK, or the RedH enzyme have been reported in the reviewed literature.

Table 1: Kinase Inhibition by Pyrrolopyridine Analogs

Analog CompoundTarget KinaseActivity (IC₅₀)Source
Compound 1r (pyrrolo[3,2-c]pyridine derivative)FMS (CSF1R)30 nM nih.gov
Compound 10z (5-formyl-pyrrolo[3,2-b]pyridine derivative)FGFR4 (wild-type)3.3 nM nih.gov
Compound 10z (5-formyl-pyrrolo[3,2-b]pyridine derivative)FGFR4 (V550L mutant)4.4 nM nih.gov

While kinase inhibition is a prominent feature of the pyrrolopyridine scaffold, related structures have also been investigated for their effects on G-protein coupled receptors (GPCRs).

Orexin (B13118510) 2 Receptor (OX₂R): The orexin system is a key regulator of wakefulness and a target for insomnia treatments. While direct binding data is unavailable, in silico molecular docking studies were performed on a series of pyrrolo[3,4-b]pyridin-5-ones, an isomeric form of the title compound, against 20 protein targets, including the Orexin 2 receptor. mdpi.com These computational studies found moderate to strong binding energies, suggesting a potential interaction that warrants further experimental validation through radioligand binding or functional assays. mdpi.com

No studies linking this compound or its close analogs to the mGlu5 receptor were identified.

The functional consequence of enzyme inhibition is often observed through cell-based assays that measure cellular proliferation or cytotoxicity. The potent kinase inhibition exhibited by analogs of this compound translates into significant anti-proliferative effects in cancer cell lines.

The FMS kinase inhibitor 1r (a pyrrolo[3,2-c]pyridine derivative) was tested against a panel of cancer cell lines and showed potent antiproliferative activity, with IC₅₀ values ranging from 0.15 to 1.78 µM across various ovarian, prostate, and breast cancer cells. nih.gov Similarly, the FGFR4 inhibitor 10z (a 5-formyl-pyrrolo[3,2-b]pyridine derivative) demonstrated significant antiproliferative effects against HCC cell lines that are dependent on FGFR4 signaling, with IC₅₀ values of 37 nM in Hep3B cells and 32 nM in JHH-7 cells. nih.gov

Table 2: Cytotoxicity and Anti-proliferative Activity of Pyrrolopyridine Analogs

Analog CompoundCell LineCell Line TypeActivity (IC₅₀)Source
Compound 1rSK-OV-3Ovarian Cancer0.15 µM nih.gov
Compound 1rPC-3Prostate Cancer0.43 µM nih.gov
Compound 1rMCF-7Breast Cancer0.29 µM nih.gov
Compound 10zHep3BHepatocellular Carcinoma37 nM nih.gov
Compound 10zJHH-7Hepatocellular Carcinoma32 nM nih.gov
Compound 10zHuH-7Hepatocellular Carcinoma94 nM nih.gov

Characterization of Molecular Pathways and Cellular Processes Affected

There is no available research detailing the molecular pathways or cellular processes that are influenced by "this compound".

Insights into Resistance Mechanisms and Cross-Reactivity

No information has been published regarding the development of resistance to "this compound" in any biological system, nor are there any studies on its cross-reactivity with other agents.

Q & A

Q. Basic

  • 1H/13C NMR : The hydroxyl proton (δ ~10-12 ppm) and methoxy group (δ ~3.8-4.0 ppm) are diagnostic. Aromatic protons in the pyrrolopyridine ring show distinct splitting patterns due to coupling with adjacent nitrogens .
  • Mass Spectrometry (HRMS) : Accurate mass analysis confirms molecular formula (e.g., C8H8N2O2), while fragmentation patterns identify the fused ring system .
  • IR Spectroscopy : Stretching vibrations for O–H (~3200 cm⁻¹) and C–O–C (~1250 cm⁻¹) validate functional groups .

How do computational methods aid in predicting the reactivity and regioselectivity of electrophilic substitutions on the pyrrolo[3,2-b]pyridine scaffold?

Advanced
Tools like ACD/Labs Percepta and DFT-based software calculate Fukui indices to identify nucleophilic/electrophilic sites. For instance, the C-1 position in this compound shows higher electron density due to resonance effects from the methoxy group, making it prone to electrophilic attack . Molecular docking simulations can also predict interactions with biological targets, aiding in rational drug design . Pairing computational predictions with experimental validation (e.g., kinetic isotope effects) resolves ambiguities in reaction pathways .

In cases where NMR data conflicts with X-ray crystallography results for derivatives of this compound, what analytical strategies can resolve such discrepancies?

Q. Advanced

  • Dynamic NMR Studies : Variable-temperature NMR can detect conformational flexibility or tautomerism that static crystallography might miss .
  • SC-XRD (Single-Crystal X-ray Diffraction) : Direct comparison of bond lengths and angles from XRD with NMR-derived coupling constants (e.g., J-values) clarifies structural ambiguities .
  • Solid-State NMR : Cross-polarization magic-angle spinning (CP-MAS) NMR aligns solution and solid-state data, resolving discrepancies due to polymorphism or crystal packing effects .

What strategies are recommended for optimizing the solubility and stability of this compound in aqueous media for biological assays?

Q. Advanced

  • Salt Formation : Protonation of the pyridine nitrogen or deprotonation of the hydroxyl group enhances water solubility. For example, hydrochloride salts are often stable in PBS buffer .
  • Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound integrity while avoiding precipitation .
  • Lyophilization : Freeze-drying the compound with cyclodextrins or PEG-based excipients improves reconstitution stability . Stability should be monitored via HPLC-UV at λ = 254 nm over 24–72 hours .

How can researchers reconcile contradictory bioactivity data reported for enantiomers or analogs of this compound?

Q. Advanced

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB and test each isomer separately in vitro .
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing methoxy with ethoxy) to isolate contributions to activity .
  • Kinetic Assays : Compare IC50 values for enzyme inhibition across analogs to identify critical functional groups (e.g., hydroxyl vs. methoxy) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxypyrrolo[3,2-b]pyridin-1-ol
Reactant of Route 2
Reactant of Route 2
5-Methoxypyrrolo[3,2-b]pyridin-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.